2,4-dichloro-N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)benzamide
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Overview
Description
2,4-DICHLORO-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms, a diethylamino group, a phenylmethyl group, and a pyridin-2-yl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding amine.
Acylation: The amine is then subjected to acylation using 2,4-dichlorobenzoyl chloride to form the benzamide core.
Substitution: The final step involves the substitution of the amine group with the diethylamino group and the attachment of the pyridin-2-yl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2,4-DICHLORO-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzamide: Shares the benzamide core but lacks the diethylamino and pyridin-2-yl groups.
N-{[4-(Diethylamino)phenyl]methyl}benzamide: Similar structure but without the chlorine atoms and pyridin-2-yl group.
Uniqueness
2,4-DICHLORO-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the combination of its substituents, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H23Cl2N3O |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
2,4-dichloro-N-[[4-(diethylamino)phenyl]methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C23H23Cl2N3O/c1-3-27(4-2)19-11-8-17(9-12-19)16-28(22-7-5-6-14-26-22)23(29)20-13-10-18(24)15-21(20)25/h5-15H,3-4,16H2,1-2H3 |
InChI Key |
RFJUSIHRRYJTNL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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